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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propan-1-ol

CAS No.: 104413-57-2

Cat. No.: B1339691

Get Quote

Executive Summary & Chemical Identity[1]
3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2) is a functionalized aryl ether alcohol

often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly

serotonin reuptake inhibitors and atypical antipsychotics.

Despite its synthetic utility, experimental thermochemical data (enthalpy of formation, vapor

pressure, heat capacity) for this specific derivative is sparse in public repositories. This guide

provides a predictive thermochemical profile based on group contribution methods and outlines

rigorous experimental protocols to empirically determine these critical values for process safety

and scale-up.
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Property Data

IUPAC Name 3-(4-Fluorophenoxy)propan-1-ol

CAS Number 104413-57-2

Molecular Formula

C

H

FO

Molecular Weight 170.18 g/mol

SMILES FC1=CC=C(OCCCO)C=C1

Physical State (STP) Viscous Liquid (Predicted) / Low-melting Solid

Boiling Point 265.9 ± 15.0 °C (Predicted @ 760 mmHg)

Density ~1.15 g/cm³ (Predicted)

Thermochemical Profile (Predicted & Comparative)
In the absence of direct calorimetric data, we utilize the Joback-Reid Group Contribution

Method to estimate the thermodynamic baseline. These values serve as the initial parameters

for process simulation (e.g., Aspen Plus, ChemCAD) before experimental validation.

Group Contribution Analysis
The molecule is decomposed into the following contributions:

Aromatic Ring: 4x (C

-H), 1x (C

-F), 1x (C

-O)

Aliphatic Chain: 3x (-CH
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-)[1][2]

Functional Groups: 1x (-OH, primary alcohol), 1x (-O-, ether linkage)

Estimated Thermodynamic Parameters
Thermodynamic Property Estimated Value Method / Basis

Enthalpy of Formation (

)
-480 ± 20 kJ/mol Joback Method (Additivity)

Enthalpy of Vaporization (

)
65.5 kJ/mol

Trouton’s Rule Modified

(Vetere)

Heat Capacity (

)
285 J/(mol·K) Rowlinson-Bondi Estimation

Flash Point > 113 °C
Closed Cup Estimation (based

on BP)

Vapor Pressure (25°C) < 0.01 mmHg Estimated from BP ~266°C

Critical Insight: The presence of the fluorine atom on the para-position increases the polarity

and density relative to the non-fluorinated parent (3-phenoxypropan-1-ol), likely elevating the

boiling point by 5–10°C and increasing the enthalpy of vaporization due to enhanced dipole-

dipole interactions.

Experimental Methodologies for Data Acquisition
To transition from estimated to "field-proven" data, the following self-validating experimental

workflows are required. These protocols ensure high data integrity suitable for regulatory

submission (e.g., REACH).
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Enthalpy of Formation ( ) via Combustion Calorimetry
Objective: Determine the standard enthalpy of formation to assess thermodynamic stability.

Instrument: Isoperibol Oxygen Bomb Calorimeter.

Reaction:

Protocol:

Sample Prep: Encapsulate ~0.5 g of pure substance in a polyethylene ampoule (to

prevent pre-combustion evaporation).

Combustion: Burn in 3.0 MPa excess oxygen.

Correction: The formation of HF requires a rotating bomb calorimeter setup to ensure

equilibrium of the HF with the bomb solution (usually water or weak base) to form a

defined final state.

Washburn Corrections: Apply corrections for standard states, nitric acid formation (from

residual

), and HF solvation energy.

Vapor Pressure via Transpiration Method
Objective: Measure low vapor pressures (0.1 Pa to 1000 Pa) where static methods fail.

Principle: A carrier gas (

) is saturated with the sample vapor at a controlled temperature (

) and the mass transported is measured.

Equation:

Protocol:
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Coat glass beads with 3-(4-Fluorophenoxy)propan-1-ol and pack into a thermostated U-

tube.

Flow dry nitrogen gas at a precisely controlled rate (e.g., 20 mL/min).

Collect the transported vapor in a cold trap (liquid

or dry ice/acetone).

Quantify the collected mass via GC-FID or gravimetry.

Repeat at 5 temperatures (e.g., 40°C to 80°C) to construct a Clausius-Clapeyron plot (

vs

).

Phase Transition & Purity via DSC
Objective: Determine Melting Point (

) and Enthalpy of Fusion (

).

Instrument: Heat Flux Differential Scanning Calorimeter (DSC).

Protocol:

Cool sample to -50°C to ensure complete solidification (if liquid at RT).

Heat at 5°C/min under

purge.

Integrate the endothermic melting peak to find

.

Purity Check: Use the Van't Hoff equation on the melting endotherm leading edge. A sharp

peak indicates high purity; broadening indicates impurities.
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Synthesis & Purification Logic (Graphviz)
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted

phenol) that could skew thermochemical measurements.
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Figure 1: Synthesis and purification pathway required to isolate high-purity sample for

thermochemical analysis.

Applications in Process Safety
Accurate thermochemical data is the backbone of process safety. For 3-(4-
Fluorophenoxy)propan-1-ol:

Cooling Failure Scenarios: The high boiling point (~266°C) implies that in a reaction vessel,

this solvent/intermediate will not boil off to remove heat in the event of a runaway exotherm

at standard operating temperatures (e.g., 100°C). Active cooling capacity calculations must

rely on the liquid heat capacity (

).

Thermal Stability: Aryl ethers are generally stable, but the primary alcohol group is

susceptible to oxidation. DSC screening should look for exothermic decomposition onsets >

300°C.

Thermochemical Characterization Decision Tree
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3-(4-Fluorophenoxy)propan-1-ol
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Figure 2: Decision logic for selecting the correct thermochemical experimental method based

on physical state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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